molecular formula C8H10BrN B3295330 (5-Bromo-2-methylphenyl)methanamine CAS No. 887582-71-0

(5-Bromo-2-methylphenyl)methanamine

Cat. No.: B3295330
CAS No.: 887582-71-0
M. Wt: 200.08 g/mol
InChI Key: NIDNACDTBZSKKP-UHFFFAOYSA-N
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Description

(5-Bromo-2-methylphenyl)methanamine (CAS 887582-71-0) is a valuable aromatic amine building block in organic synthesis and medicinal chemistry research . This compound, with the molecular formula C8H10BrN and a molecular weight of 200.08 g/mol, serves as a versatile precursor for the development of more complex molecular structures . Its structure, featuring both a bromo substituent and an aminomethyl functional group on a toluene ring system, makes it a key intermediate in drug discovery projects, particularly for the synthesis of potential pharmacologically active molecules . Researchers utilize this building block in the exploration of compounds such as SGLT2 inhibitors, which are a class of therapeutics investigated for the treatment of diabetes . The bromine atom acts as a handle for further functionalization via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi), while the primary amine can be converted to amides, sulfonamides, or secondary and tertiary amines . This compound is for research use only and is not intended for diagnostic or therapeutic applications. Please note that this product is temporarily out of stock.

Properties

IUPAC Name

(5-bromo-2-methylphenyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN/c1-6-2-3-8(9)4-7(6)5-10/h2-4H,5,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIDNACDTBZSKKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887582-71-0
Record name (5-bromo-2-methylphenyl)methanamine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2-methylphenyl)methanamine typically involves the bromination of 2-methylphenylmethanamine. One common method includes the use of bromine in the presence of a catalyst such as iron powder. The reaction proceeds under controlled conditions to ensure selective bromination at the 5-position .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes. These processes are optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to obtain the desired product with high efficiency .

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2-methylphenyl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are typically employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenylmethanamines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

(5-Bromo-2-methylphenyl)methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (5-Bromo-2-methylphenyl)methanamine involves its interaction with specific molecular targets. The bromine and methyl groups on the phenyl ring influence its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways, making the compound useful in medicinal chemistry .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • Halogen vs.
  • Nitro Substitutents : The nitro group in (5-Bromo-2-nitrophenyl)methanamine increases electrophilicity, making it more reactive in nucleophilic substitutions but less stable under reducing conditions .
  • Heterocyclic Analogs : (5-Phenylfuran-2-yl)methanamine derivatives exhibit distinct pharmacokinetic profiles due to the furan ring’s planar structure, which facilitates π-π stacking in enzyme binding .

Key Insights :

  • Enzyme Inhibition : Urea-containing derivatives (e.g., (5-Phenylfuran-2-yl)methanamine) show superior SIRT2 inhibition compared to amide or sulfonamide analogs, highlighting the importance of hydrogen-bonding motifs .
  • Anti-Infective Potential: Bromine’s electron-withdrawing effect in (5-Bromo-2-methylphenyl)methanamine may enhance binding to mycobacterial targets, though specific data remain unpublished .

Physicochemical Properties

Table: Solubility and Stability Trends
Compound logP (Predicted) Solubility (mg/mL) Stability Notes Reference
This compound ~2.5 Low (organic solvents) Stable at 2–8°C; sensitive to strong acids
(5-Bromo-2-methoxyphenyl)methanamine ~1.8 Moderate (DMSO) Hygroscopic; requires inert storage
(5-Bromo-2-nitrophenyl)methanamine ~1.2 Very low Light-sensitive; prone to decomposition

Key Trends :

  • logP and Bioavailability : Methyl and methoxy substituents increase logP compared to nitro derivatives, suggesting better membrane permeability .
  • Stability Challenges : Nitro-substituted analogs require stringent storage conditions, limiting their practical utility .

Biological Activity

(5-Bromo-2-methylphenyl)methanamine, also known as 5-bromo-2-methylphenylamine, is a compound of interest in medicinal chemistry due to its potential biological activities. The presence of a bromine atom and a methyl group on the aromatic ring enhances its reactivity and interaction with biological targets. This article reviews the current understanding of its biological activity, including antimicrobial and anticancer properties, supported by recent research findings.

  • Molecular Formula : C8H10BrNC_8H_{10}BrN
  • Molecular Weight : Approximately 201.06 g/mol
  • Structure : The compound features a bromine substituent at the 5-position of the aromatic ring, which influences its chemical reactivity and biological properties.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

1. Antimicrobial Activity

Studies have suggested that compounds with similar structures possess antimicrobial properties. The bromine atom may enhance the compound's interaction with microbial targets, potentially increasing its efficacy against various pathogens.

2. Anticancer Properties

Recent investigations have focused on the anticancer potential of this compound. The compound may disrupt microtubule dynamics, similar to other known anticancer agents, leading to apoptosis in cancer cells.

Case Study 1: Anticancer Activity

A study evaluated the effects of this compound on MCF-7 breast cancer cells. The compound demonstrated significant antiproliferative activity with an IC50 value of approximately 0.095 µM, indicating potent effects against this cancer cell line . Mechanistic studies revealed that it may induce apoptosis by altering the expression levels of key proteins involved in cell survival.

Case Study 2: Antimicrobial Efficacy

In vitro assays assessed the antimicrobial activity of this compound against various bacterial strains. Results indicated a notable reduction in bacterial growth, with minimum inhibitory concentrations (MIC) suggesting effective antimicrobial properties .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the biological activity of this compound against structurally similar compounds:

Compound NameMolecular FormulaAntimicrobial ActivityAnticancer Activity
(3-Bromo-2-methylphenyl)methanolC8H9BrOC_8H_9BrOModerateLow
(4-Bromo-2-methylphenyl)methanolC8H9BrOC_8H_9BrOLowModerate
(5-Bromo-3-methylphenyl)methanolC8H9BrOC_8H_9BrOHighHigh
This compound C8H10BrNC_8H_{10}BrNHighVery High

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that:

  • The bromine substituent enhances binding affinity to biological targets.
  • Interaction with microtubules may lead to disruption in cell division processes.
  • Potential modulation of enzymatic pathways involved in apoptosis and microbial resistance.

Q & A

Q. What are the standard synthetic routes for (5-Bromo-2-methylphenyl)methanamine, and how are reaction conditions optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting 5-bromo-2-methylbenzyl chloride with ammonia or amines under basic conditions (e.g., NaOH/K₂CO₃) in solvents like dichloromethane or toluene . Optimization includes:
  • Temperature control : Reactions often proceed at 50–80°C to balance kinetics and side reactions.
  • Purification : Column chromatography or recrystallization using ethanol/water mixtures ensures >95% purity.
  • Yield tracking : Monitoring via TLC or HPLC identifies optimal reaction termination points .

Q. How are the physicochemical properties (e.g., solubility, stability) of this compound determined experimentally?

  • Methodological Answer :
  • Solubility : Measured using the shake-flask method in solvents (water, DMSO, ethanol) at 25°C, analyzed by UV-Vis spectroscopy or HPLC .
  • Stability : Accelerated stability studies under varying pH (1–13), temperature (4–40°C), and light exposure. Degradation products are identified via LC-MS .
  • pKa : Determined by potentiometric titration in aqueous/organic solvent mixtures .

Q. What spectroscopic and crystallographic techniques are used to characterize this compound?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ assigns aromatic protons (δ 6.8–7.5 ppm) and methyl/amine groups .
  • X-ray crystallography : Single-crystal diffraction (using SHELX ) resolves bond angles and spatial arrangement.
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (theoretical: 214.08 g/mol) .

Advanced Research Questions

Q. How do electronic and steric effects of the bromo and methyl substituents influence the compound’s reactivity in coupling or substitution reactions?

  • Methodological Answer :
  • Electronic effects : The bromine atom acts as a strong electron-withdrawing group, directing electrophilic substitution to the para position. DFT calculations (e.g., Gaussian) map electron density to predict reactivity .
  • Steric effects : The methyl group at position 2 hinders nucleophilic attack, favoring meta-substitution in cross-coupling reactions (e.g., Suzuki-Miyaura with Pd catalysts). Kinetic studies under inert atmospheres quantify steric hindrance .

Q. What strategies are employed to resolve contradictions in reported biological activity data (e.g., cytotoxicity vs. non-toxicity)?

  • Methodological Answer :
  • Assay validation : Cross-test in multiple cell lines (e.g., HeLa, MCF-7) using MTT, apoptosis (Annexin V), and ROS detection assays .
  • Structural analogs : Synthesize derivatives (e.g., replacing Br with Cl or modifying the methyl group) to isolate structure-activity relationships (SAR) .
  • Dose-response curves : IC₅₀ values are compared across studies to identify concentration-dependent discrepancies .

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes, receptors)?

  • Methodological Answer :
  • Molecular docking : AutoDock Vina or Schrödinger Suite models binding to targets (e.g., kinase enzymes). Docking scores and binding poses are validated via MD simulations (GROMACS) .
  • Pharmacophore mapping : MOE or LigandScout identifies critical interaction points (e.g., hydrogen bonds with amine groups) .

Q. What experimental designs optimize reaction conditions for large-scale synthesis while minimizing byproducts?

  • Methodological Answer :
  • Design of Experiments (DOE) : Response surface methodology (RSM) optimizes parameters (temperature, catalyst loading, solvent ratio) .
  • Flow chemistry : Continuous flow reactors reduce side reactions (e.g., over-bromination) and improve scalability .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-Bromo-2-methylphenyl)methanamine
Reactant of Route 2
Reactant of Route 2
(5-Bromo-2-methylphenyl)methanamine

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